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Compound Name:
(trifluoromethyl)isonicotinic acid

CAS No.: 796090-23-8

Cat. No.: B1589544

Get Quote

Technical Whitepaper: 2-Chloro-6-
(trifluoromethyl)isonicotinic Acid

Strategic Utilization in Medicinal & Agrochemical
Discovery

Executive Summary

2-Chloro-6-(trifluoromethyl)isonicotinic acid (CAS: 796090-23-8) represents a "privileged
structure” in organic synthesis. It combines the orthogonal reactivity of a halogenated pyridine
with the metabolic stability and lipophilicity of a trifluoromethyl group.[1] This scaffold is
increasingly utilized to develop auxin-mimic herbicides, systemic acquired resistance (SAR)
inducers in plants, and kinase inhibitors in oncology.[1] Its unique substitution pattern allows for
precise, regioselective functionalization, making it an ideal core for Fragment-Based Drug
Discovery (FBDD).[1]
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Chemical Profile & Physicochemical Properties[1][2][3]

[4][5][6]
Property Data
2-Chloro-6-(trifluoromethyl)pyridine-4-carboxylic
IUPAC Name ) ( yhpy Y
acid
CAS Number 796090-23-8
Molecular Formula C7HsCIFsNO2
Molecular Weight 225.55 g/mol
Appearance White to off-white crystalline solid
o ~2.57 (Predicted) - Highly acidic due to electron-
Acidity (pKa)

withdrawing CFs & Cl

Lipophilicity (LogP) ~2.33 - Enhanced membrane permeability vs.
ipophilici 0
Pop y (-0 non-fluorinated analogs

H-Bond Donors/Acceptors 1 Donor / 3 Acceptors

Structural Analysis:

o Position 2 (Cl): Activated for nucleophilic aromatic substitution (SnAr) and transition-metal
catalyzed cross-coupling (e.g., Suzuki-Miyaura) due to the electron-deficient nature of the
pyridine ring.

o Position 4 (COOH): A versatile handle for amidation, esterification, or reduction.[1] The
"Isonicotinic" position is historically significant for anti-tubercular activity (e.g., Isoniazid).[1][2]

» Position 6 (CFs): Provides metabolic blocking (preventing oxidation) and increases
lipophilicity, often improving the bioavailability of the final drug candidate.[1]

Core Research Applications
A. Agrochemicals: Auxin Mimics & Resistance Inducers

The structural homology of this compound to Picloram and Clopyralid (commercial pyridine
herbicides) suggests potent auxin-mimic activity.[1]
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e Mechanism: These compounds bind to the TIR1 ubiquitin ligase complex, disrupting auxin
homeostasis and causing uncontrolled growth in broadleaf weeds.[1]

e Plant Immunity: Analogs of 2,6-dichloroisonicotinic acid (INA) are known to induce Systemic
Acquired Resistance (SAR) in crops, priming them against viral and fungal pathogens.[1][3]
The 6-CFs group acts as a bioisostere for chlorine, potentially altering transport kinetics in

plant tissues.[1]

B. Medicinal Chemistry: Kinase Inhibitors & Anti-Infectives[1]

» Kinase Inhibition: The pyridine core is a common motif in Type Il kinase inhibitors (e.g.,
Sorafenib analogs).[1] The 2-chloro group allows for the attachment of a "hinge-binding"
motif or a hydrophobic tail via Suzuki coupling, while the carboxylic acid can be converted to

an amide linker.[1]

o Anti-Tubercular Agents: As a derivative of isonicotinic acid, this scaffold is screened for
activity against Mycobacterium tuberculosis.[1][2] The CFs group can block the acetylation
deactivation pathway common to isoniazid resistance.[1]

Experimental Workflows & Protocols
Diagram: Reactivity & Diversification Map

The following diagram illustrates the orthogonal functionalization pathways available for this
scaffold.
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Caption: Orthogonal reactivity map showing C-2 cross-coupling and C-4 amidation pathways.
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Protocol 1: C-2 Selective Suzuki-Miyaura Coupling

Objective: To introduce an aryl group at the 2-position while preserving the carboxylic acid.

Reagents:

Substrate: 2-Chloro-6-(trifluoromethyl)isonicotinic acid (1.0 equiv)

Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

Catalyst: Pd(dppf)CIz[1][4]-DCM (0.05 equiv)[1]

Base: K2COs (3.0 equiv)[1]

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Purge with
nitrogen for 5 minutes.[1]

o Catalyst Addition: Add Pd(dppf)Clz[1]-DCM under a nitrogen stream.[1]
e Solvation: Add degassed solvent mixture. Seal the vial.

» Reaction: Heat to 90°C for 4-12 hours. Monitor by LC-MS (Target mass = MW of Substrate +
MW of Aryl - HCI).

o Workup: Acidify to pH 3 with 1N HCI (critical to recover the carboxylic acid product). Extract
with Ethyl Acetate.[1]

 Purification: The crude product is often pure enough for the next step; otherwise, purify via
reverse-phase HPLC.[1]

Protocol 2: C-4 Amide Library Generation

Objective: To synthesize a library of amides for biological screening.

Reagents:
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Coupling Agent: HATU (1.2 equiv)[1]

Base: DIPEA (3.0 equiv)[1]

Amine: R-NHz (1.1 equiv)

Solvent: DMF (Anhydrous)[1]
Step-by-Step:

Activation: Dissolve the acid substrate in DMF. Add DIPEA and HATU. Stir at room
temperature for 15 minutes to form the activated ester.

Coupling: Add the amine (R-NH2).[1]

Reaction: Stir at room temperature for 2—4 hours.

Quench: Add water. If the product precipitates, filter and wash.[1] If not, extract with DCM.[1]

Note: For electron-deficient amines (e.g., anilines), heating to 50°C may be required.[1]

Safety & Handling

» Hazard Classification: Irritant (H315, H319, H335).[1] Toxic if swallowed (H301) is possible
for pyridine derivatives.[1]

e Handling: Use in a fume hood.[1] The CFs group ensures high volatility is unlikely, but dust
inhalation should be avoided.[1]

» Waste: Halogenated organic waste.[1] Do not mix with strong oxidizers.[1]

References
e PubChem. "2-Chloro-6-(trifluoromethyl)nicotinic acid | C7H3CIF3NO2." National Institutes of
Health (NIH).[1] Link[1]

e ChemScene. "2-Chloro-6-(trifluoromethyl)isonicotinic acid Product Data.”" ChemScene.
Link

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://en.wikipedia.org/wiki/Picloram
https://en.wikipedia.org/wiki/Picloram
https://en.wikipedia.org/wiki/Picloram
https://en.wikipedia.org/wiki/Picloram
https://en.wikipedia.org/wiki/Picloram
https://en.wikipedia.org/wiki/Picloram
https://en.wikipedia.org/wiki/Picloram
https://en.wikipedia.org/wiki/Picloram
https://en.wikipedia.org/wiki/Picloram
https://en.wikipedia.org/wiki/Picloram
https://en.wikipedia.org/wiki/Picloram
https://en.wikipedia.org/wiki/Picloram
https://en.wikipedia.org/wiki/Picloram
https://en.wikipedia.org/wiki/Picloram
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F2778210
https://en.wikipedia.org/wiki/Picloram
https://www.benchchem.com/product/b1589544/docs?utm_src=pdf-body#2-chloro-6-trifluoromethyl-isonicotinic-acid-potential-research-applications
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemscene.com%2F2-Chloro-6-trifluoromethyl-isonicotinic-acid.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589544?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 Invasive.org. "Picloram: Herbicide Basics and Mode of Action."[1] Center for Invasive
Species and Ecosystem Health.[1] Link

» BenchChem. "Biological Activities of Isonicotinic Acid Derivatives." BenchChem Technical
Notes. Link[1]

e ResearchGate. "Synthesis and Suzuki Cross-Coupling Reactions of 2,6-
Bis(trifluoromethyl)pyridine-4-boronic Acid." ResearchGate.[1][5] Link

» Google Patents. "Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine." CN116425671A.
[1] Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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